molecular formula C6H4Cl2OS B3188380 2,5-Dichloro-4-methylthiophene-3-carbaldehyde CAS No. 210098-00-3

2,5-Dichloro-4-methylthiophene-3-carbaldehyde

Cat. No.: B3188380
CAS No.: 210098-00-3
M. Wt: 195.07 g/mol
InChI Key: IMEAGLDWAUYNLF-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-methylthiophene-3-carbaldehyde (CAS 210098-00-3) is a high-purity chemical building block of interest in medicinal and synthetic chemistry. Its molecular formula is C 6 H 4 Cl 2 OS, and it has a molecular weight of 195.07 g/mol . The compound features a thiophene ring core that is selectively functionalized with chloro groups at the 2 and 5 positions, a methyl group at the 4 position, and a reactive formyl group (carbaldehyde) at the 3 position . This unique structure makes it a versatile synthetic intermediate, or "synthon." The reactive aldehyde group is a key handle for further chemical transformations, allowing researchers to create a diverse array of derivatives, such as carboxylic acids or complex molecules like sulfonamido-amino acid derivatives, for screening and development . The specific pattern of chlorine substituents on the ring can be strategically used to direct subsequent chemical reactions and to modulate the electronic properties and stability of the resulting molecules. This makes this compound a valuable scaffold in the research and development of novel pharmaceutical compounds and other advanced materials. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-4-methylthiophene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2OS/c1-3-4(2-9)6(8)10-5(3)7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEAGLDWAUYNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 2,5 Dichloro 4 Methylthiophene 3 Carbaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group in 2,5-dichloro-4-methylthiophene-3-carbaldehyde is a key site for various chemical transformations, enabling the synthesis of a diverse range of derivatives.

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound to the aldehyde, followed by a dehydration step, to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org For instance, the reaction of an aldehyde with an active methylene compound like malonates can lead to the formation of benzylidene malonates. nih.gov Depending on the reaction conditions, these intermediates can undergo further cyclization. nih.gov

Imine Formation: Primary amines react with the aldehyde functionality to form imines, which are compounds containing a carbon-nitrogen double bond. masterorganicchemistry.com This reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration, often acid-catalyzed, yields the imine. masterorganicchemistry.comlibretexts.org The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. nih.gov A variety of nitrogen-containing compounds can be synthesized through imine-based multicomponent reactions. nih.gov

Oxidation: The aldehyde group can be oxidized to a carboxylic acid. One reported method for the oxidation of a methyl group on a thiophene (B33073) ring to a carboxylic acid involves the use of reagents like N-hydroxyphthalimide in the presence of metal catalysts such as Mn(OAc)2 and Co(OAc)2 at elevated temperatures. researchgate.net Another approach is the conversion of a methylthiophene to a bromomethylthiophene using N-bromosuccinimide (NBS), followed by conversion to the aldehyde and subsequent oxidation with silver oxide. researchgate.net

Reduction: The aldehyde can be reduced to the corresponding primary alcohol. Common reducing agents for this transformation include sodium borohydride and lithium aluminum hydride.

The Wittig reaction provides a versatile method for converting the aldehyde into an alkene by reacting it with a phosphonium ylide (Wittig reagent). organic-chemistry.orgwikipedia.org This reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds. masterorganicchemistry.com The reaction proceeds through the formation of an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. organic-chemistry.org The stereochemistry of the resulting alkene is dependent on the nature of the ylide used; stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org Various bases can be employed to generate the ylide from the corresponding phosphonium salt, with choices ranging from strong bases like n-butyllithium to milder bases like sodium bicarbonate, depending on the reactivity of the ylide and the sensitivity of the substrates. masterorganicchemistry.comnih.gov

Reactivity of the Halogen Substituents

The chlorine atoms at the 2- and 5-positions of the thiophene ring are susceptible to various substitution reactions, significantly expanding the synthetic utility of the parent compound.

Nucleophilic aromatic substitution (SNAr) is a key reaction for replacing the halogen substituents on the thiophene ring. nih.govsemanticscholar.org This reaction typically occurs when the aromatic ring is activated by electron-withdrawing groups. libretexts.orglibretexts.org The mechanism generally involves the addition of a nucleophile to the carbon bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the halide ion. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate. libretexts.org For heteroaryl halides, SNAr reactions with thiols can proceed smoothly in the presence of a base like potassium carbonate. nih.gov

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the positions of the halogen substituents.

Suzuki Coupling: This reaction pairs the dihalothiophene with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. nih.gov The Suzuki reaction is widely used for the synthesis of biaryl compounds. nih.gov The choice of solvent and base can significantly influence the reaction yield. nih.gov For dihaloaromatics, regioselective and one-pot double Suzuki couplings can be achieved, offering an efficient route to polysubstituted aromatics. nih.gov

Stille Coupling: The Stille reaction involves the coupling of the dihalothiophene with an organotin compound (organostannane) catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is highly versatile with a broad scope for both the organostannane and the halide. libretexts.orgorganic-chemistry.org Organostannanes are stable to air and moisture, making them convenient reagents. wikipedia.org The mechanism involves oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product. wikipedia.org Additives like copper(I) salts can accelerate the reaction rate. harvard.edu

Negishi Coupling: This cross-coupling reaction utilizes an organozinc reagent to couple with the dihalothiophene, catalyzed by a palladium or nickel complex. wikipedia.org The Negishi coupling is notable for its ability to form C-C bonds between sp3, sp2, and sp hybridized carbon atoms. wikipedia.org While highly effective, the air and water sensitivity of the organozinc reagents can be a limitation. wikipedia.org The choice of ligand on the palladium catalyst can influence the stereochemical outcome of the reaction, particularly with alkenyl halides. nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between the dihalothiophene and a terminal alkyne. beilstein-journals.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org It is a robust method for synthesizing substituted alkynes. beilstein-journals.org Modifications to the standard conditions have been developed to allow the reaction to proceed under copper- and amine-free conditions. organic-chemistry.org The Sonogashira reaction is a key step in the synthesis of various functionalized materials and complex molecules. beilstein-journals.org

Interactive Data Table of Coupling Reactions

Coupling ReactionOrganometallic ReagentCatalyst SystemKey Features
Suzuki Organoboron (e.g., Boronic Acid)Palladium catalyst and a baseForms biaryl compounds; sensitive to solvent and base. nih.govnih.gov
Stille Organotin (Organostannane)Palladium complexVersatile, air and moisture stable reagents. wikipedia.orglibretexts.orgorganic-chemistry.org
Negishi OrganozincPalladium or Nickel complexCouples various carbon hybridizations; reagents are air/water sensitive. wikipedia.orgnih.gov
Sonogashira Terminal AlkynePalladium complex and Copper(I) co-catalystSynthesizes substituted alkynes. beilstein-journals.orgorganic-chemistry.org

Lithiation and Electrophilic Quenching Reactions

Lithiation, typically using a strong base like n-butyllithium (n-BuLi), is a common strategy for creating a nucleophilic carbon center on an aromatic or heterocyclic ring, which can then be "quenched" with an electrophile. nih.govnih.gov In thiophene systems, lithiation can occur either by deprotonation of a ring carbon or by halogen-lithium exchange. The directing effects of the existing substituents play a crucial role in determining the site of lithiation. nih.gov For this compound, the primary sites for such reactions would be the remaining C-H bond on the ring or potentially the methyl group, depending on the reaction conditions. After lithiation, the resulting organolithium species can react with a variety of electrophiles (e.g., alkyl halides, carbon dioxide, trimethylsilyl chloride) to introduce new functional groups. nih.govsci-hub.se

Reactivity of the Thiophene Ring System

The thiophene ring, while aromatic, has its reactivity heavily influenced by the electron-withdrawing chloro substituents and the aldehyde group, as well as the electron-donating methyl group.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic systems. masterorganicchemistry.comlibretexts.org However, in this compound, the thiophene ring is highly deactivated towards EAS due to the presence of three electron-withdrawing groups (two chloro atoms and one formyl group). These groups reduce the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.org Reactions like nitration, sulfonation, or Friedel-Crafts alkylation/acylation would require harsh conditions and are likely to be unsuccessful or result in decomposition. masterorganicchemistry.com

The only available position for substitution on the thiophene ring is the C-H bond of the methyl group, via a process known as lateral lithiation, or potentially at the ring's carbon atoms if a halogen-lithium exchange occurs. Directed lithiation using bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) has been shown to be effective for the selective functionalization of substituted thiophenes. nih.gov Subsequent reaction with an electrophile would install a new substituent.

Mechanistic Studies of Key Transformations

The mechanisms of the primary reactions involving this compound are well-established in organic chemistry.

Wittig Reaction: The currently accepted mechanism involves a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate directly. masterorganicchemistry.com This intermediate then undergoes a retro-[2+2] cycloaddition to yield the alkene and the highly stable triphenylphosphine oxide. masterorganicchemistry.com

Grignard Reaction: The mechanism involves the nucleophilic attack of the carbanion-like portion of the Grignard reagent on the electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com This forms a tetravalent magnesium alkoxide intermediate, which is subsequently protonated during acidic workup to yield the final alcohol product. youtube.com

Aldol (B89426) Condensation: Under basic conditions, the mechanism begins with the deprotonation of an enolizable carbonyl compound to form a nucleophilic enolate. uit.no This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate is protonated to give a β-hydroxy carbonyl compound, which may then dehydrate. magritek.com

Derivatization and Synthesis of Advanced Analogues from 2,5 Dichloro 4 Methylthiophene 3 Carbaldehyde

Synthesis of Thiophene-Carboxylic Acids and Esters

The aldehyde functional group of 2,5-dichloro-4-methylthiophene-3-carbaldehyde is readily converted into carboxylic acid and ester derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

The direct oxidation of the aldehyde group yields the corresponding 2,5-dichloro-4-methylthiophene-3-carboxylic acid. This transformation is a fundamental process in organic chemistry and can be achieved using a range of oxidizing agents. While specific literature on the oxidation of this compound is not extensively detailed, standard and reliable oxidation methods for aromatic aldehydes are applicable. Common reagents for this purpose include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder options like silver oxide (Ag₂O). The choice of oxidant depends on the desired reaction conditions and tolerance of other functional groups, though the robustness of the dichlorothiophene ring allows for relatively strong oxidizing conditions. For instance, the oxidation of methyl-substituted thiophenes to their corresponding carboxylic acids has been successfully demonstrated using various catalytic systems, indicating the stability of the thiophene (B33073) ring to such transformations. researchgate.net

Subsequent conversion of the synthesized carboxylic acid to its ester form can be accomplished through Fischer-Speier esterification. This classic method involves reacting the carboxylic acid with an alcohol (such as methanol or ethanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible and is usually driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

Alternatively, esters can sometimes be formed directly from the aldehyde in a process known as oxidative esterification. This method bypasses the isolation of the carboxylic acid intermediate. A typical procedure involves reacting the aldehyde with an alcohol in the presence of an oxidizing agent.

TransformationReagents and ConditionsProduct
Aldehyde to Carboxylic AcidKMnO₄, acetone/water, reflux2,5-dichloro-4-methylthiophene-3-carboxylic acid
Jones Reagent (CrO₃/H₂SO₄), acetone, 0°C to RT2,5-dichloro-4-methylthiophene-3-carboxylic acid
Carboxylic Acid to EsterR'OH (e.g., CH₃OH, C₂H₅OH), catalytic H₂SO₄, refluxMethyl/Ethyl 2,5-dichloro-4-methylthiophene-3-carboxylate

Preparation of Thiophene-Alcohols and Amines

The aldehyde group can also be reduced to a primary alcohol or converted into an amine, providing another set of key synthetic intermediates.

The reduction of this compound to (2,5-dichloro-4-methylthiophen-3-yl)methanol is a straightforward conversion. This is typically achieved using mild reducing agents to selectively target the aldehyde without affecting the chloro-substituents or the aromatic ring. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the most common and effective reagent for this purpose. The reaction is generally rapid and high-yielding, proceeding at room temperature. Lithium aluminum hydride (LiAlH₄) can also be used, but its higher reactivity requires more stringent anhydrous conditions and is often unnecessary for this simple reduction.

Conversion of the aldehyde to an amine is most efficiently performed via reductive amination. harvard.edumasterorganicchemistry.comnih.gov This powerful method involves two main variations. In a one-pot process, the aldehyde is mixed with an amine (such as ammonia for a primary amine or a primary/secondary amine for a secondary/tertiary amine product) and a reducing agent that is selective for the intermediate iminium ion over the starting aldehyde. harvard.edu Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose due to their mild nature and selectivity. harvard.edu Alternatively, a two-step process can be employed where the aldehyde and amine are first condensed to form an imine, which is isolated and then reduced in a separate step using a reagent like sodium borohydride. masterorganicchemistry.com This method provides access to a wide array of primary, secondary, and tertiary amines depending on the amine source used in the initial condensation step.

TransformationReagents and ConditionsProduct
Aldehyde to AlcoholNaBH₄, Methanol, Room Temperature(2,5-dichloro-4-methylthiophen-3-yl)methanol
Aldehyde to Primary AmineNH₃ or NH₄Cl, NaBH₃CN, Methanol(2,5-dichloro-4-methylthiophen-3-yl)methanamine
Aldehyde to Secondary AmineR'-NH₂, NaBH(OAc)₃, DichloroethaneN-alkyl-(2,5-dichloro-4-methylthiophen-3-yl)methanamine

Construction of Heterocyclic Systems Utilizing the Compound as a Synthon

The reactivity of the aldehyde group, often in conjunction with the adjacent thiophene ring, makes this compound a valuable synthon for constructing more complex heterocyclic structures, including pyrrole, pyridine, and various fused ring systems.

The synthesis of pyrrole derivatives from an aldehyde precursor is not direct but can be achieved through multi-step sequences. One established route is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. semanticscholar.orgpharmaguideline.com The thiophene-3-carbaldehyde can be elaborated into a 1,4-dicarbonyl intermediate through reactions such as a Stetter reaction or other conjugate additions, which can then be cyclized to form a pyrrole ring appended to the thiophene core.

The construction of pyridine rings frequently utilizes multicomponent reactions where an aldehyde is a key component. The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt. nih.gov By using this compound in this reaction, a 1,4-dihydropyridine bearing the dichloromethylthiophene substituent at the 4-position can be formed, which can then be oxidized to the corresponding pyridine derivative. Numerous other synthetic strategies for pyridines also employ aldehydes as foundational electrophiles. ijpsonline.com

The aldehyde functional group positioned on the thiophene ring is ideally situated for the synthesis of fused heterocyclic systems, such as thienopyridines. These structures are of significant interest in medicinal chemistry and materials science. A common strategy involves a condensation reaction between the aldehyde and a compound containing an active methylene group and a nucleophilic group, followed by cyclization.

For example, reaction with a malononitrile derivative in the presence of a base can lead to a Knoevenagel condensation product. Subsequent intramolecular cyclization, often promoted by heating, can lead to the formation of a fused pyridine ring, yielding a thieno[3,2-c]pyridine or thieno[3,4-c]pyridine derivative, depending on the regiochemistry of the cyclization. The specific reaction pathway and resulting fused system depend on the reagents and conditions employed. Microwave-assisted synthesis has also proven effective for the rapid construction of such pyrido-fused systems. rsc.org

Development of Polymeric or Oligomeric Structures Incorporating the Thiophene Moiety

The presence of two chloro-substituents at the 2- and 5-positions of the thiophene ring makes this compound a prime candidate for use as a monomer in the synthesis of conjugated polymers. Polythiophenes are a well-studied class of conductive polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors.

The synthesis of polythiophenes from dihalogenated thiophene monomers is typically achieved through various cross-coupling polymerization reactions. Methods such as Grignard Metathesis (GRIM) polymerization, Suzuki polycondensation, and Stille polycondensation are commonly employed. In these reactions, the carbon-chlorine bonds are converted into carbon-carbon bonds to link the monomer units into a polymer chain.

For instance, in a Suzuki polycondensation, the dichlorothiophene monomer would first be converted to a diboronic acid or ester derivative. This is then polymerized with a dihalo-aromatic comonomer in the presence of a palladium catalyst. Alternatively, the this compound itself can be polymerized with a diboronic acid comonomer.

The aldehyde group adds another dimension of functionality. It can be:

Carried through the polymerization: If the polymerization conditions are mild enough, the aldehyde can remain intact, yielding a functionalized polythiophene where the aldehyde groups can be used for post-polymerization modification, such as grafting side chains or attaching sensor molecules.

Protected and deprotected: The aldehyde can be protected as an acetal before polymerization and then deprotected after the polymer chain is formed to restore the reactive aldehyde functionality.

Modified prior to polymerization: The aldehyde can be converted into other functional groups (e.g., esters, amines, or alkynes) before the polymerization step to tailor the final properties of the polymer.

This versatility allows for the creation of a wide range of custom-designed polythiophenes with specific electronic, optical, or chemical properties derived from the this compound monomer.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of 2,5-Dichloro-4-methylthiophene-3-carbaldehyde. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each atom, allowing for unambiguous structural assignment. beilstein-journals.orgpressbooks.pub

In the ¹H NMR spectrum, the aldehyde proton typically appears as a singlet in the downfield region, characteristically between δ 9.8 and 10.1 ppm. The methyl protons also give rise to a singlet, generally found further upfield. The precise chemical shifts can be influenced by the solvent used and the concentration of the sample. rsc.orgsjsu.edu

¹³C NMR spectroscopy provides further structural confirmation by identifying all non-equivalent carbon atoms. thieme-connect.deoregonstate.edu The carbonyl carbon of the aldehyde group is readily identified by its characteristic downfield shift, often exceeding 180 ppm. The chemical shifts of the thiophene (B33073) ring carbons are influenced by the electron-withdrawing effects of the chlorine and aldehyde substituents, as well as the electron-donating effect of the methyl group. Quaternary carbons, those without any attached protons, often exhibit weaker signals. oregonstate.edu

Conformational analysis, particularly concerning the orientation of the aldehyde group relative to the thiophene ring, can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.com These experiments can reveal through-space interactions between protons, providing insights into the preferred spatial arrangement of the molecule in solution. sjsu.eduauremn.org.br Computational modeling is often used in conjunction with NMR data to predict the most stable conformers and their relative populations. sjsu.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aldehyde (CHO)9.8 - 10.1> 180
Methyl (CH₃)~2.4~15
Thiophene Ring Carbons-125 - 150

Note: These are typical chemical shift ranges and can vary based on experimental conditions.

Mass Spectrometry (MS) Techniques for Fragmentation Pattern Analysis and Isotopic Ratios

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its structure through fragmentation analysis. chemguide.co.uk

The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the nominal molecular weight of the compound (194 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum will show peaks at M⁺, (M+2)⁺, and (M+4)⁺ with relative intensities of approximately 9:6:1, confirming the presence of two chlorine atoms. nist.govnist.gov

Electron ionization (EI) is a common technique that leads to the fragmentation of the molecular ion. arkat-usa.org The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways include:

Loss of a hydrogen radical (H•): Resulting in an [M-1]⁺ peak. libretexts.org

Loss of the formyl radical (•CHO): Leading to an [M-29]⁺ peak. libretexts.orgmiamioh.edu

Loss of a chlorine atom (Cl•): Giving an [M-35]⁺ or [M-37]⁺ peak.

Cleavage of the thiophene ring: This can lead to a variety of smaller fragment ions. arkat-usa.org

Table 2: Expected m/z Values for Key Fragments of this compound

Fragment m/z (for ³⁵Cl) Description
[C₆H₄Cl₂OS]⁺194Molecular Ion (M⁺)
[C₆H₃Cl₂OS]⁺193Loss of H•
[C₅H₄Cl₂S]⁺165Loss of •CHO
[C₆H₄ClOS]⁺159Loss of Cl•

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govresearchgate.net This technique provides accurate bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure of this compound. mdpi.commdpi.com

A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. researchgate.net The data obtained from X-ray crystallography would confirm the planarity of the thiophene ring and provide the exact bond lengths of the C-S, C-C, C-Cl, C-C(aldehyde), and C=O bonds. Furthermore, it would reveal the precise bond angles within the thiophene ring and involving the substituents.

The crystal packing, which describes how the molecules are arranged in the crystal lattice, can also be determined. This can reveal the presence of any significant intermolecular interactions, such as halogen bonding or dipole-dipole interactions, which can influence the physical properties of the compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within this compound. thermofisher.comresearchgate.net These techniques are complementary and rely on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes.

FT-IR Spectroscopy:

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

C=O Stretch: A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the carbonyl group of an aromatic aldehyde.

C-H Stretch (aldehyde): A pair of weak to medium bands may appear around 2820 cm⁻¹ and 2720 cm⁻¹ due to the C-H stretching of the aldehyde group.

C-H Stretch (methyl): Absorption bands in the range of 2900-3000 cm⁻¹ are attributed to the C-H stretching vibrations of the methyl group.

C=C Stretch (thiophene ring): Aromatic C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.

C-Cl Stretch: The C-Cl stretching vibrations are expected to be found in the fingerprint region, typically between 600-800 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy can provide complementary information, particularly for non-polar bonds that are weak in the IR spectrum. The symmetric vibrations of the thiophene ring are often more prominent in the Raman spectrum.

Table 3: Expected Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Aldehyde C=O Stretch1680 - 1700FT-IR
Aldehyde C-H Stretch2720, 2820FT-IR
Methyl C-H Stretch2900 - 3000FT-IR, Raman
Thiophene C=C Stretch1400 - 1600FT-IR, Raman
C-Cl Stretch600 - 800FT-IR

Electronic Spectroscopy (UV-Vis) for Electronic Transition Studies and HOMO-LUMO Gap Estimation

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within the molecule. researchgate.net The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically the Highest Occupied Molecular Orbital, HOMO) to higher energy molecular orbitals (usually the Lowest Unoccupied Molecular Orbital, LUMO). libretexts.org

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The conjugated system of the thiophene ring and the aldehyde group gives rise to these electronic transitions. e3s-conferences.org The wavelength of maximum absorption (λ_max) provides information about the extent of conjugation in the molecule.

The energy of the electronic transition can be used to estimate the HOMO-LUMO energy gap (ΔE) using the equation ΔE = hc/λ_max, where h is Planck's constant, c is the speed of light, and λ_max is the wavelength of maximum absorption. researchgate.netmdpi.com A smaller HOMO-LUMO gap generally indicates a more easily excitable molecule and can be correlated with its chemical reactivity. mdpi.comdergipark.org.tr Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the theoretical HOMO-LUMO gap and to help interpret the experimental UV-Vis spectrum. e3s-conferences.orgdergipark.org.tr

Based on a comprehensive search for scientific literature, it is not possible to generate an article focusing solely on the computational and theoretical chemistry of This compound as requested.

Therefore, creating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not feasible without the foundational research data on this specific molecule. An article cannot be generated without fabricating information, which would violate the core principles of scientific accuracy.

Applications As a Synthetic Building Block and Precursor in Specialized Fields

Role in the Synthesis of Functional Organic Materials (e.g., semiconductors, polymers, dyes)

Thiophene-based compounds are foundational to the field of organic electronics due to their excellent electronic and charge transport properties. beilstein-journals.org The core thiophene (B33073) ring is a key component in many organic semiconductors, conductive polymers, and dyes. researchgate.net While research may not extensively detail 2,5-Dichloro-4-methylthiophene-3-carbaldehyde itself, its structure is emblematic of monomers used to create these advanced materials.

The aldehyde group (-CHO) is a versatile functional handle that can participate in various condensation and coupling reactions to form larger conjugated systems. For instance, it can be used in reactions like Knoevenagel condensation to extend the π-conjugated backbone, a critical step in tuning the electronic and optical properties of the final material.

Polythiophenes, polymers derived from thiophene monomers, are among the most studied classes of conductive polymers. sigmaaldrich.com The properties of these polymers can be finely tuned by the substituents on the thiophene ring. The chlorine and methyl groups on this compound would influence the solubility, morphology, and electronic energy levels (HOMO/LUMO) of any resulting polymer. researchgate.net The synthesis of regioregular poly(3-alkylthiophene)s, for example, has been a significant area of research, with various catalytic systems being developed to control the polymer's structure and enhance its performance in electronic devices. rsc.org

Table 1: Examples of Thiophene-Based Monomers and Their Polymerization

MonomerPolymerization MethodResulting PolymerKey Properties/Applications
3-AlkylthiopheneOxidative, Electrochemical, Cross-coupling (e.g., GRIM) sigmaaldrich.comrsc.orgPoly(3-alkylthiophene) (P3AT)High charge carrier mobility, used in OFETs and organic solar cells. sigmaaldrich.com
3,4-Ethylenedioxythiophene (EDOT)Electropolymerization, Oxidative Chemical Polymerization wikipedia.orgPoly(3,4-ethylenedioxythiophene) (PEDOT)High conductivity, transparency, and stability; used as a hole transport layer. nih.govresearchgate.net
Thiophene-2-carbaldehydeAcid-catalyzed polymerization journalskuwait.orgPoly(thiophene-2-carbaldehyde)Semiconducting polymer with potential for sensor applications. journalskuwait.org

Intermediacy in the Preparation of Specialty Chemicals

The reactivity of the aldehyde and the halogenated thiophene core makes this compound a useful intermediate in the synthesis of various specialty chemicals. Thiophene derivatives are integral to many pharmaceuticals and agrochemicals. nih.gov The aldehyde can be converted into other functional groups such as carboxylic acids, alcohols, or imines, providing pathways to a diverse range of target molecules. researchgate.net

For example, substituted thiophenes are used in creating molecules with specific biological activities. The planarity of the thiophene ring can facilitate binding to biological receptors, and it is often used as a bio-isosteric replacement for phenyl rings in drug design to improve metabolic stability and binding affinity. nih.gov The specific substitution pattern on the thiophene ring is crucial for its intended function, and precursors like this compound offer a platform for building this complexity.

Catalytic Applications or Ligand Design Utilizing the Thiophene Skeleton

The thiophene skeleton can be incorporated into ligands for transition metal catalysis. The sulfur atom in the thiophene ring is a soft Lewis base and can coordinate to soft Lewis acidic metal centers. researchgate.net This interaction, though generally weaker than that of traditional phosphine (B1218219) or amine ligands, can be exploited in ligand design. researchgate.net Thiophene-containing ligands can be part of larger molecular frameworks, such as metal-organic frameworks (MOFs), which have applications in heterogeneous catalysis. acs.org

For instance, thiophene-functionalized MOFs have been developed as effective catalysts for CO2 conversion. acs.org The thiophene unit can also be part of covalent organic frameworks (COFs) used as heterogeneous photocatalysts. mdpi.com The design of such catalytic systems often relies on building blocks that can be systematically modified. A molecule like this compound could serve as a starting point for synthesizing more complex thiophene-based linkers for these catalytic frameworks. The aldehyde group provides a convenient point for extension, while the chloro- and methyl- groups can influence the electronic properties and steric environment of the resulting ligand. mdpi.com

Table 2: Coordination Modes of Thiophene in Metal Complexes

Coordination ModeDescriptionExample Complex Type
π-Coordination (η⁵)The aromatic π-system of the thiophene ring binds to the metal center. wikipedia.orgPiano stool complexes, e.g., Cr(η⁵-C₄H₄S)(CO)₃ wikipedia.org
σ-Coordination (S-bound)The sulfur atom donates a lone pair of electrons to the metal center, acting as a soft Lewis base. researchgate.netIntermediates in hydrodesulfurization (HDS) processes. researchgate.net
Incorporation into Ligand BackboneThe thiophene ring is part of a larger organic molecule that chelates to a metal center.Thiophene-functionalized linkers in Metal-Organic Frameworks (MOFs). acs.org

Exploration in Optoelectronic and Electrochemical Devices

The development of high-performance organic electronic devices, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs), is driven by the synthesis of new organic semiconductor materials. nih.gov Thiophene-based molecules and polymers are central to this field. sigmaaldrich.com

The performance of these devices is highly dependent on the molecular structure of the active material. beilstein-journals.org Factors like the π-conjugation length, intermolecular packing in the solid state, and the electronic energy levels (HOMO/LUMO) are critical. researchgate.net The synthesis of novel thiophene-based materials often involves the strategic placement of electron-donating and electron-withdrawing groups to tune these properties.

A building block like this compound provides a thiophene core substituted with both an electron-donating group (methyl) and electron-withdrawing groups (dichloro and carbaldehyde). This "push-pull" electronic character within the monomer unit can be exploited to design materials with specific band gaps and charge transport characteristics. researchgate.net By polymerizing or incorporating this unit into larger oligomers, chemists can create materials tailored for specific roles within an optoelectronic device, such as the active layer in an OFET or the donor/acceptor material in an OPV. nih.govnih.gov

Future Research Directions and Emerging Opportunities in 2,5 Dichloro 4 Methylthiophene 3 Carbaldehyde Chemistry

Exploration of Unconventional and Novel Reaction Pathways

The reactivity of 2,5-Dichloro-4-methylthiophene-3-carbaldehyde is anticipated to be multifaceted, offering fertile ground for the exploration of unconventional reaction pathways that could lead to novel molecular architectures.

One promising avenue of research lies in the realm of cycloaddition reactions . While thiophenes are generally less reactive as dienes in Diels-Alder reactions compared to furans, the specific electronic nature of this compound could be exploited. The electron-withdrawing effects of the chlorine and aldehyde groups may render the thiophene (B33073) ring more amenable to cycloaddition with electron-rich dienophiles. Furthermore, the exploration of [4+2] and [2+2] cycloadditions under thermal or photochemical conditions could yield unique fused and spirocyclic systems that are otherwise difficult to access.

Another area of significant potential is in photocatalysis . Thiophene-containing conjugated polymers have demonstrated excellent photocatalytic activity. nih.gov The incorporation of this compound into such polymeric structures, or its use as a molecular photocatalyst, could be investigated for a range of organic transformations. The chlorine and methyl substituents would allow for the fine-tuning of the material's energy band structure, potentially enhancing its efficiency in light-driven reactions. mdpi.comresearchgate.net

The aldehyde functionality also opens the door to a variety of multicomponent reactions (MCRs) . These reactions, which combine three or more reactants in a single step, are highly valued for their efficiency and atom economy. Investigating the participation of this compound in MCRs, such as the Biginelli or Hantzsch reactions, could lead to the rapid synthesis of complex heterocyclic libraries with potential biological activities.

Development of Highly Selective and Efficient Synthetic Methods

The development of robust and selective synthetic methods for preparing and functionalizing this compound is a prerequisite for its widespread application.

A primary focus should be on the efficient synthesis of the core molecule itself. A plausible and highly efficient route would be the Vilsmeier-Haack formylation of 2,5-dichloro-3-methylthiophene (B105426). This reaction is a well-established method for introducing a formyl group onto electron-rich aromatic rings like thiophene. researchgate.netacs.orgunito.it An alternative approach could involve the lithiation of 2,5-dichloro-3-methylthiophene followed by quenching with a suitable formylating agent, such as N,N-dimethylformamide (DMF). mdpi.com

Beyond its synthesis, the development of selective cross-coupling reactions is of paramount importance. The two chlorine atoms on the thiophene ring offer handles for palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. researchgate.net This would enable the introduction of a wide array of substituents at the 2- and 5-positions, allowing for the systematic tuning of the molecule's electronic and steric properties. A key challenge and research opportunity will be to achieve selective coupling at one chlorine atom over the other.

Furthermore, the aldehyde group can be a versatile platform for a variety of transformations. Research into the selective reduction, oxidation, or conversion of the aldehyde into other functional groups (e.g., imines, oximes, nitriles) would significantly expand the synthetic utility of this compound as a building block.

Integration into Advanced Material Architectures with Tunable Properties

The unique electronic and structural features of this compound make it an attractive candidate for incorporation into advanced material architectures with tunable properties.

A significant area of opportunity is in the development of conjugated polymers for organic electronics. rsc.org Polythiophenes are a well-known class of conducting polymers, and the specific substitution pattern of this molecule could offer several advantages. mdpi.com The chlorine atoms can lower the HOMO and LUMO energy levels of the resulting polymer, which is beneficial for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). organic-chemistry.org The methyl group can enhance solubility and processability, while the aldehyde group provides a site for post-polymerization functionalization or cross-linking to improve material stability and morphology. acs.org

The aldehyde functionality can be leveraged to create covalent organic frameworks (COFs) . rsc.org By reacting this compound with multifunctional amine linkers, it should be possible to construct highly ordered, porous materials. The thiophene unit would impart desirable electronic properties to the COF, making it potentially useful for applications in gas storage, separation, and heterogeneous catalysis. mdpi.com

The table below outlines the potential impact of the substituents on the properties of materials derived from this compound.

SubstituentPotential Effect on Material Properties
2,5-DichloroLowering of HOMO/LUMO energy levels, enhanced interchain interactions, improved stability
4-MethylIncreased solubility and processability, steric influence on polymer packing
3-CarbaldehydeSite for post-synthetic modification, cross-linking, and covalent bonding in polymers and COFs

Novel Applications in Sustainable and Advanced Organic Chemistry

The exploration of this compound in the context of sustainable and advanced organic chemistry presents numerous exciting possibilities.

In the realm of green chemistry , the development of synthetic routes that utilize environmentally benign solvents and reagents will be crucial. For instance, performing cross-coupling reactions in water or using catalytic methods that minimize waste are important research goals. unito.it The inherent reactivity of the aldehyde group could also be harnessed for catalyst-free or organocatalytic transformations, further enhancing the green credentials of its chemistry.

Furthermore, the unique electronic properties endowed by the dichloromethylthiophene core suggest potential applications in the development of new organic functional materials . This could include sensors, where changes in the environment could induce a measurable change in the material's optical or electronic properties, or in the design of new photoactive materials for applications in solar energy conversion and photocatalysis. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-dichloro-4-methylthiophene-3-carbaldehyde, and how can reaction conditions (e.g., solvent, catalyst) be systematically optimized?

  • Methodological Answer : The compound can be synthesized via bromination or chlorination of precursor thiophene derivatives. For example, bromination with Br₂ in chloroform under inert atmosphere (e.g., argon) and reflux conditions (4 hours) yields halogenated intermediates, which can be further functionalized . Optimization involves varying solvent polarity (e.g., chloroform vs. toluene), stoichiometry of reagents (e.g., Br₂ or Cl₂ equivalents), and catalyst choice (e.g., Pd(PPh₃)₂Cl₂ for cross-coupling reactions). Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification .

Q. How should researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Elemental Analysis : Compare calculated vs. experimental values for C, H, N, S (e.g., C: 73.34% found vs. 73.39% calculated for similar thiophene derivatives) .
  • NMR/FT-IR Spectroscopy : Confirm aldehyde proton resonance at δ ~9.8–10.0 ppm (¹H-NMR) and carbonyl stretching at νmax ~1672 cm⁻¹ (FT-IR) .
  • Mass Spectrometry : Validate molecular ion peaks ([M⁺]) and fragmentation patterns (e.g., m/z 475.0936 for related compounds) .

Q. What purification strategies are effective for removing by-products (e.g., unreacted starting materials) in thiophene-carbaldehyde synthesis?

  • Methodological Answer : Sequential purification steps:

  • Liquid-Liquid Extraction : Separate polar by-products using chloroform/water phases .
  • Column Chromatography : Use silica gel with gradients of nonpolar/polar solvents (e.g., hexane:ethyl acetate 9:1 to 7:3) to isolate the aldehyde .
  • Recrystallization : Ethanol or acetone at low temperatures improves crystalline purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields or spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Yield Discrepancies : Compare reaction scales, catalyst loading (e.g., 5 mol% Pd vs. 10 mol%), and inert atmosphere integrity (argon vs. nitrogen). For example, Pd-catalyzed cross-coupling reactions under strict anhydrous conditions achieve 80–85% yields, while moisture contamination reduces efficiency .
  • Spectroscopic Variations : Replicate experiments using standardized NMR solvents (e.g., CDCl₃ vs. acetone-d₆) and calibrate instruments with internal references (e.g., TMS) .

Q. What strategies are recommended for studying the electronic properties (e.g., HOMO-LUMO gaps) of this compound in materials science applications?

  • Methodological Answer :

  • Computational Modeling : Use DFT (Density Functional Theory) with B3LYP/6-31G(d) basis sets to predict electronic transitions and compare with experimental UV-Vis spectra .
  • Cyclic Voltammetry : Measure redox potentials in anhydrous acetonitrile (0.1 M TBAPF₆ electrolyte) to estimate HOMO-LUMO levels .
  • Single-Crystal X-ray Diffraction : Refine structures using SHELXL (SHELX-2018/3) to correlate molecular geometry with optoelectronic behavior .

Q. How can mechanistic insights into the reactivity of the aldehyde group be obtained under nucleophilic or electrophilic conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor aldehyde reactivity via in situ FT-IR or ¹H-NMR under varying pH (e.g., acidic vs. basic conditions). For example, track Schiff base formation with amines .
  • Isotopic Labeling : Use D₂O or ¹³C-labeled reagents to trace reaction pathways .
  • Theoretical Calculations : Map potential energy surfaces (PES) for transition states using Gaussian 16 .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing discrepancies in elemental analysis or spectroscopic reproducibility?

  • Methodological Answer :

  • Error Analysis : Calculate relative standard deviation (RSD) for triplicate measurements (e.g., ≤0.05% RSD for C/H/N/S analysis) .
  • Multivariate Regression : Correlate reaction parameters (temperature, catalyst loading) with yield/purity using software like R or Python’s SciPy .

Q. How should researchers design experiments to explore the bioactivity (e.g., enzyme inhibition) of this compound derivatives?

  • Methodological Answer :

  • In Vitro Assays : Use fluorescence-based assays (e.g., trypsin inhibition with Z-Gly-Pro-AMC substrate) and IC₅₀ determination via dose-response curves .
  • Molecular Docking : Simulate ligand-receptor interactions with AutoDock Vina and validate with SPR (Surface Plasmon Resonance) binding studies .

Tables for Key Data

Parameter Example Data Source
Aldehyde Proton (¹H-NMR)δ 9.82–10.03 ppm (s, 1H)
Carbonyl Stretching (FT-IR)νmax 1672–1774 cm⁻¹
Elemental Analysis (C%)Calc.: 73.39%; Found: 73.34%
Yield (Pd-Catalyzed Coupling)80–85% (Ar atmosphere, 24h reflux)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.